molecular formula C21H22N6O2 B2639585 (E)-3-(furan-2-yl)-1-(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 1396891-86-3

(E)-3-(furan-2-yl)-1-(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one

Cat. No. B2639585
CAS RN: 1396891-86-3
M. Wt: 390.447
InChI Key: NMLDMBPFCLHZBM-BQYQJAHWSA-N
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Description

(E)-3-(furan-2-yl)-1-(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C21H22N6O2 and its molecular weight is 390.447. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound has been used as a building block in the synthesis of various heterocyclic compounds, such as azoles, pyrimidines, pyrans, and benzofurans. For instance, in a study by Farag et al. (2011), it was used for synthesizing different arylaminoprop-2-en-1-one derivatives and other related compounds, showcasing its versatility in heterocyclic chemistry (Farag et al., 2011).

Metabolic Studies in Pharmaceuticals

The compound has also been investigated in the context of pharmaceutical metabolism, particularly as a part of studies on antineoplastic tyrosine kinase inhibitors. A paper by Gong et al. (2010) explored the metabolism of flumatinib, a drug related to this compound, in chronic myelogenous leukemia patients. This research is significant for understanding the metabolic pathways and metabolites of related pharmaceutical compounds in humans (Gong et al., 2010).

Antimicrobial and Anticancer Activities

Studies have also focused on the antimicrobial and anticancer activities of derivatives of this compound. For example, Desai et al. (2016) synthesized a series of derivatives and screened them for in vitro antimicrobial activity, with some showing significant effects against various microbial strains. This indicates potential applications in developing new antimicrobial agents (Desai et al., 2016).

Applications in Organic Synthesis

The compound and its derivatives have been used in various organic synthesis processes. This includes the creation of novel molecular structures and potential drug candidates. For instance, Patel et al. (2012) synthesized a series of thiazolidinone derivatives using a compound similar to (E)-3-(furan-2-yl)-1-(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one, demonstrating its utility in creating diverse organic compounds with potential biological activities (Patel et al., 2012).

properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[4-[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2/c1-16-23-19(25-18-6-2-3-9-22-18)15-20(24-16)26-10-12-27(13-11-26)21(28)8-7-17-5-4-14-29-17/h2-9,14-15H,10-13H2,1H3,(H,22,23,24,25)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLDMBPFCLHZBM-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C=CC3=CC=CO3)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)/C=C/C3=CC=CO3)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(furan-2-yl)-1-(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one

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